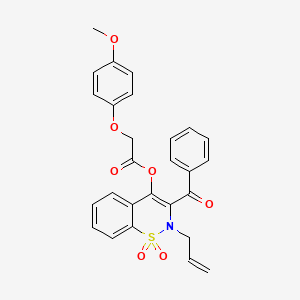
2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (4-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (4-methoxyphenoxy)acetate is a complex organic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes an allyl group, a benzoyl group, and a methoxyphenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (4-methoxyphenoxy)acetate typically involves multiple steps. The process begins with the preparation of the benzothiazine core, followed by the introduction of the allyl and benzoyl groups. The final step involves the esterification of the compound with 4-methoxyphenoxyacetic acid. Common reagents used in these reactions include allyl bromide, benzoyl chloride, and 4-methoxyphenoxyacetic acid, along with catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (4-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce benzyl derivatives.
Scientific Research Applications
2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (4-methoxyphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (4-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Aryl-benzothiazin-3-one
- 3-Arylbenzothiazin-2-one
- 2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate
Uniqueness
Compared to similar compounds, 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (4-methoxyphenoxy)acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxyacetate moiety, in particular, may enhance its solubility and bioavailability, making it a more attractive candidate for various applications.
Properties
Molecular Formula |
C27H23NO7S |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
(3-benzoyl-1,1-dioxo-2-prop-2-enyl-1λ6,2-benzothiazin-4-yl) 2-(4-methoxyphenoxy)acetate |
InChI |
InChI=1S/C27H23NO7S/c1-3-17-28-25(26(30)19-9-5-4-6-10-19)27(22-11-7-8-12-23(22)36(28,31)32)35-24(29)18-34-21-15-13-20(33-2)14-16-21/h3-16H,1,17-18H2,2H3 |
InChI Key |
KUTMNUTWYWDFHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)OC2=C(N(S(=O)(=O)C3=CC=CC=C32)CC=C)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















